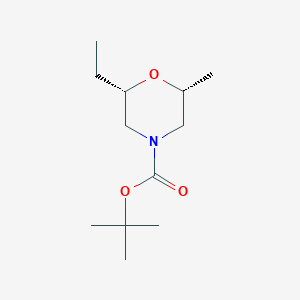

(2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

Description

The compound "(2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate" is a morpholine derivative characterized by a tert-butyl carbamate group at position 4, an ethyl substituent at position 2, and a methyl group at position 6. Morpholine-based compounds are widely studied for their conformational flexibility and applications in medicinal chemistry, particularly as intermediates in drug synthesis.

Properties

IUPAC Name |

tert-butyl (2S,6R)-2-ethyl-6-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-6-10-8-13(7-9(2)15-10)11(14)16-12(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJKASZYBALQRT-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC(O1)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(C[C@H](O1)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,6R)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate is a morpholine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including its stereochemistry and functional groups, suggest various interactions with biological targets, making it a candidate for further pharmacological studies.

- Molecular Formula : C11H21NO4

- Molecular Weight : 231.29 g/mol

- CAS Number : 2381918-61-0

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Morpholine derivatives are known to exhibit diverse pharmacological effects, including:

- Binding to Enzymes : Inhibiting or activating specific enzymes involved in metabolic pathways.

- Interaction with Receptors : Modulating the activity of receptors on the cell surface or within cells.

- Influencing Gene Expression : Affecting the expression of genes involved in various biological processes.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity

Recent studies have shown that morpholine derivatives can possess antimicrobial properties. For instance, compounds similar to (2S,6R)-tert-butyl 2-ethyl-6-methylmorpholine have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Compound A | Against E. coli | 16 |

| Compound B | Against S. aureus | 8 |

Case Studies

- Study on Antibacterial Properties : A study investigated the antibacterial activity of several morpholine derivatives, including this compound. The results indicated promising activity against Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL.

- Neuroprotective Effects : Another study explored the neuroprotective potential of morpholine derivatives in models of neurodegenerative diseases. The compound was found to reduce neuronal cell death and inflammation in vitro, suggesting a possible therapeutic role in conditions like Alzheimer's disease.

Research Findings

Research has highlighted various biological activities associated with this compound:

- Anti-inflammatory Effects : Morpholine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Analgesic Properties : Some studies suggest that these compounds may exhibit analgesic effects by modulating pain pathways.

- Anticancer Activity : Early research indicates that morpholine derivatives could inhibit cancer cell proliferation in certain types of cancer, warranting further investigation into their mechanisms and efficacy.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development

- This compound is utilized in the synthesis of pharmaceutical intermediates. Its structure allows it to act as a precursor for more complex molecules used in drug formulations.

- For instance, it has been explored in the synthesis of compounds targeting diseases such as systemic lupus erythematosus (SLE) and lupus nephritis, where it may enhance therapeutic efficacy by modulating immune responses .

- Antiviral Agents

-

Chiral Auxiliary

- The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure drugs. This application is crucial for the pharmaceutical industry, where the chirality of a drug can significantly affect its pharmacological activity.

Chemical Synthesis Applications

- Synthetic Intermediates

- Custom Synthesis

Case Studies

Comparison with Similar Compounds

Research Implications and Limitations

- Synthetic Applications : The tert-butyl carbamate group in all compared compounds serves as a protective group for amines, facilitating selective reactions in multi-step syntheses .

- Data Gaps : Direct experimental data (e.g., NMR, crystallography) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.

- Analytical Tools : Programs like SHELX and ORTEP are critical for resolving stereochemistry and hydrogen-bonding patterns in related morpholine derivatives.

Q & A

Q. What synthetic routes are reported for (2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and stereochemical control. For example, tert-butyl carbamates (e.g., tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate) are synthesized via nucleophilic substitution or condensation reactions, followed by purification via column chromatography. Key intermediates are characterized using , , and X-ray crystallography to confirm stereochemistry .

- Example Protocol :

- Step 1: Protect the morpholine nitrogen using Boc anhydride.

- Step 2: Introduce ethyl and methyl groups via alkylation (e.g., Grignard or Mitsunobu reactions).

- Step 3: Deprotect and purify using preparative HPLC.

Q. How is the stereochemistry of (2S,6r)-configured morpholine derivatives validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, (2R*,6S*)-configured morpholine derivatives have been resolved using single-crystal diffraction, revealing chair conformations with axial substituents . Comparative analysis of NMR coupling constants (e.g., ) and NOESY correlations can further support relative configurations .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent integration and electronic environments. For example, tert-butyl groups exhibit distinct singlets at ~1.4 ppm () and 28–30 ppm () .

- MS : High-resolution mass spectrometry (HRMS) validates molecular formula.

- IR : Confirms carbonyl (C=O) stretches (~1680–1720 cm) in carbamate groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or Discovery Studio can model transition states and electron density maps. For example:

- Step 1 : Optimize geometry at the B3LYP/6-31G(d) level.

- Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Step 3 : Simulate reaction pathways (e.g., hydrolysis of the tert-butyl carbamate) to predict kinetic barriers .

Q. How do experimental limitations (e.g., sample degradation) impact reproducibility in synthesizing this compound?

- Methodological Answer : Degradation of intermediates (e.g., via oxidation or hydrolysis) can occur during prolonged storage or heating. Mitigation strategies include:

- Stabilization : Store intermediates at –20°C under inert atmosphere.

- Real-Time Monitoring : Use in-situ FTIR or HPLC to track reaction progress and detect byproducts .

- Case Study : Organic degradation in wastewater matrices increased by 12% over 9 hours at room temperature, highlighting the need for controlled conditions .

Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring flipping in morpholine). Strategies include:

- Variable-Temperature NMR : Probe conformational equilibria by observing splitting/merging of signals at low temperatures.

- Synchrotron XRD : Enhances resolution for ambiguous electron density maps.

- Comparative Crystallography : Cross-reference with structurally similar compounds (e.g., (2R*,6S*)-tert-butyl morpholine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.